Critical Structural Distinction: Methyl 2-fluoro-5-methyl-4-nitrobenzoate vs. Methyl 2-fluoro-4-methyl-5-nitrobenzoate
The key structural differentiator is the regioisomeric substitution pattern. The target compound, methyl 2-fluoro-5-methyl-4-nitrobenzoate, has its nitro group para to the ester and the methyl group meta to the ester. This is distinct from its closest analog, methyl 2-fluoro-4-methyl-5-nitrobenzoate (CAS 753924-48-0), which has the nitro group meta to the ester and the methyl group para to the ester . This positional difference critically affects the electronic properties of the ring and the subsequent reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions where the nitro group activates the ring and directs the site of nucleophilic attack [1].
| Evidence Dimension | Substitution Pattern Regiochemistry |
|---|---|
| Target Compound Data | 2-fluoro-5-methyl-4-nitro substitution pattern |
| Comparator Or Baseline | Methyl 2-fluoro-4-methyl-5-nitrobenzoate (CAS 753924-48-0; 2-fluoro-4-methyl-5-nitro pattern) |
| Quantified Difference | N/A (Qualitative structural difference) |
| Conditions | Structural analysis; comparison of IUPAC names and SMILES notation |
Why This Matters
For scientists designing synthetic routes, the incorrect regioisomer will yield a completely different molecular scaffold, making the procurement of the precise isomer mandatory to maintain synthetic fidelity and obtain the desired final compound.
- [1] Sarthaks. Given reasons: compound is activated aryl halide, hence it undergoes aromatic nucleophilic substitution reaction due to presence of very strong electron withdrawing group (-NO2) at para-position and electron releasing group (-CH3) at meta-position of fluorine atom. https://www.sarthaks.com/ (Accessed 2026-04-24). View Source
